N-(4-Ethoxybenzyl)-N'-(4-fluorobenzyl)propane-1,3-diamine
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Overview
Description
N-(4-Ethoxybenzyl)-N’-(4-fluorobenzyl)propane-1,3-diamine is an organic compound that belongs to the class of diamines. This compound features two benzyl groups substituted with ethoxy and fluorine groups, respectively, attached to a propane-1,3-diamine backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxybenzyl)-N’-(4-fluorobenzyl)propane-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzyl chloride and 4-fluorobenzyl chloride.
Reaction with Propane-1,3-diamine: These benzyl chlorides are reacted with propane-1,3-diamine under basic conditions, often using a solvent like dichloromethane or ethanol.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxybenzyl)-N’-(4-fluorobenzyl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Ethoxybenzyl)-N’-(4-fluorobenzyl)propane-1,3-diamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzyl)-N’-(4-fluorobenzyl)propane-1,3-diamine
- N-(4-Ethoxybenzyl)-N’-(4-chlorobenzyl)propane-1,3-diamine
Uniqueness
N-(4-Ethoxybenzyl)-N’-(4-fluorobenzyl)propane-1,3-diamine is unique due to the specific combination of ethoxy and fluorine substituents, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-N'-[(4-fluorophenyl)methyl]propane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O/c1-2-23-19-10-6-17(7-11-19)15-22-13-3-12-21-14-16-4-8-18(20)9-5-16/h4-11,21-22H,2-3,12-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMGUSMXEGJNRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCCCNCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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